TAMRA-PEG3-Alkyne
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Overview
Description
TAMRA-PEG3-Alkyne: is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. . This property makes it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG3-Alkyne involves the conjugation of TAMRA with PEG units and an alkyne group. The process typically includes the following steps:
Activation of TAMRA: TAMRA is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an NHS ester.
PEGylation: The activated TAMRA is then reacted with a PEG derivative containing an amine group to form TAMRA-PEG.
Alkyne Introduction: Finally, the TAMRA-PEG is reacted with an alkyne-containing reagent to introduce the alkyne group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the reactions.
Catalysts: Using appropriate catalysts to enhance reaction efficiency.
Purification: Employing techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: TAMRA-PEG3-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of TAMRA .
Scientific Research Applications
Chemistry: : TAMRA-PEG3-Alkyne is used in the synthesis of fluorescently labeled compounds for various analytical and diagnostic applications .
Biology: : In biological research, it is employed for labeling biomolecules such as proteins, nucleic acids, and lipids. This enables the visualization and tracking of these molecules in live cells and tissues .
Medicine: : this compound is used in the development of diagnostic tools and therapeutic agents. Its fluorescent properties make it valuable for imaging and tracking drug delivery systems .
Industry: : In industrial applications, this compound is used in the development of biosensors and other analytical devices .
Mechanism of Action
The mechanism of action of TAMRA-PEG3-Alkyne involves its ability to undergo CuAAC reactions. The alkyne group of this compound reacts with azide groups on target molecules in the presence of copper catalysts, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules . The fluorescent properties of TAMRA enable the visualization of the labeled molecules, facilitating various analytical and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Tetramethylrhodamine (TAMRA) Azide: Similar to TAMRA-PEG3-Alkyne but contains an azide group instead of an alkyne group.
Tetramethylrhodamine (TAMRA) Alkyne: A simpler form of this compound without the PEG units.
Fluorescein-PEG3-Alkyne: Another fluorescent dye with similar properties but different spectral characteristics.
Uniqueness: : this compound is unique due to its combination of fluorescent properties, PEG units, and alkyne groups. The PEG units enhance its solubility and biocompatibility, while the alkyne groups enable efficient CuAAC reactions. This makes it highly versatile for various scientific research applications .
Properties
Molecular Formula |
C35H41N3O7 |
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Molecular Weight |
615.7 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H22N2O3.C11H19NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-14-7-9-16-10-8-15-6-4-12-11(2)13/h5-14H,1-4H3;1H,4-10H2,2H3,(H,12,13) |
InChI Key |
FBWLTTPCIBDGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
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